molecular formula C5H10ClN3 B13558591 N-(2-cyanoethyl)ethanimidamide hydrochloride

N-(2-cyanoethyl)ethanimidamide hydrochloride

Cat. No.: B13558591
M. Wt: 147.60 g/mol
InChI Key: NZXIOALUTLPTQI-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)ethanimidamide hydrochloride is a substituted ethanimidamide derivative characterized by a cyanoethyl (-CH2CH2CN) group attached to the nitrogen atom of the ethanimidamide backbone. Ethanimidamides are amidine derivatives where the central carbon is bonded to two amine groups and one substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

N'-(2-cyanoethyl)ethanimidamide;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-5(7)8-4-2-3-6;/h2,4H2,1H3,(H2,7,8);1H

InChI Key

NZXIOALUTLPTQI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC#N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)ethanimidamide hydrochloride typically involves the reaction of ethanimidamide with 2-cyanoethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-(2-cyanoethyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanimidamide Derivatives

Ethanimidamide hydrochlorides differ primarily in their nitrogen-bound substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Ethanimidamide hydrochloride (124-42-5) None (parent compound) C₂H₇ClN₂ 110.54 Precursor in organic synthesis
N-(2,6-Dichlorophenyl)ethanimidamide (87349-75-5) 2,6-Dichlorophenyl C₈H₈Cl₂N₂ 219.08 Antimicrobial research
2-Chloroethanimidamide hydrochloride (10300-69-3) 2-Chloro C₂H₅Cl₂N₂ 146.98 Intermediate in heterocyclic synthesis
2-Hydroxyethanimidamide hydrochloride (54198-71-9) 2-Hydroxy C₂H₆N₂O·ClH 122.55 Glycolysis pathway studies
N-(2-cyanoethyl)ethanimidamide hydrochloride (hypothetical) 2-Cyanoethyl C₅H₁₀ClN₃ 147.61 (calculated) Likely role in enzyme inhibition or CNS targeting
Key Observations :
  • Bioactivity : Analogs with electron-withdrawing groups (e.g., chloro, nitrile) often exhibit enhanced binding to enzymes or receptors. For example, 2-chloroethanimidamide hydrochloride is used in synthesizing heterocycles with antimicrobial activity , while 1400W (a benzyl-substituted ethanimidamide) is a potent neuronal nitric oxide synthase inhibitor .
  • Stability: Cyanoethyl groups may confer metabolic stability, as seen in NIH 9364/9365 benzomorphan derivatives containing cyanoethyl substituents, which were studied for opioid receptor interactions .
Table 2: Functional and Research Comparisons
Compound Pharmacological Role Synthetic Utility Notable Findings
1400W Hydrochloride (214358-33-5) Selective nNOS inhibitor (IC₅₀ = 7 nM) Tool compound in NO pathway research Reduces colonic hyperalgesia in rodent models
N'-Hydroxyethanimidamide hydrochloride (5426-04-0) Antiplasmodial agent (IC₅₀ = 2.1 μM) Intermediate in hydroxamate synthesis Active against Plasmodium falciparum
NIH 9364 A/B (benzomorphan derivatives) Opioid receptor ligands (κ/μ selectivity) CNS drug discovery Cyanoethyl group enhances receptor affinity
This compound Hypothesized: Enzyme inhibition or CNS modulation Potential intermediate for nitrile-containing drugs Structural similarity to NIH 9364/9365 suggests CNS applications
Critical Insights :
  • Enzyme Inhibition Potential: The cyanoethyl group’s electron-deficient nitrile moiety could mimic substrates in enzymatic reactions, similar to 1400W’s mechanism of nNOS inhibition .
  • CNS Penetration: Benzomorphan derivatives with cyanoethyl groups (NIH 9364/9365) demonstrate blood-brain barrier permeability, suggesting the target compound may share this trait .
  • Anti-Infective Applications: Hydroxyimino-substituted ethanimidamides (e.g., compound 24 in ) show antiplasmodial activity, hinting that cyanoethyl analogs might be explored for similar uses .

Biological Activity

N-(2-Cyanoethyl)ethanimidamide hydrochloride, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and associated biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.

1. Chemical Structure and Synthesis

This compound is derived from ethanimidic acid and features a cyanoethyl group, which is known to enhance biological activity. The synthesis involves a multi-step process that typically includes the reaction of acetonitrile with ethanol and hydrogen chloride to yield intermediates, followed by further reactions to obtain the final product. A notable method includes:

  • Step 1 : Reacting acetonitrile, ethanol, and HCl to form ethanimidic acid carbethoxy hydrochloride.
  • Step 2 : Further reacting this intermediate with cyanamide and disodium hydrogen phosphate in aqueous conditions to produce this compound with high yields (up to 94.7%) .

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

This table summarizes the antimicrobial efficacy of the compound against selected pathogens based on zone of inhibition measurements.

2.2 Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

  • Mechanism of Action : The compound appears to disrupt cellular signaling pathways involved in cell survival, leading to increased rates of apoptosis in treated cells.
  • Case Study : A study involving human breast cancer cell lines reported a significant reduction in cell viability upon treatment with varying concentrations of this compound over 48 hours .

3. Toxicity and Safety Profile

While the biological activities are promising, toxicity studies are essential for evaluating safety. Initial assessments indicate that at therapeutic doses, this compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

4. Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in resistant cancer cell lines
Synthesis EfficiencyHigh yield synthesis method
Toxicity AssessmentLow toxicity at therapeutic doses

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